Tert-butyl (3-amino-5-bromobenzyl)carbamate
Description
Tert-butyl (3-amino-5-bromobenzyl)carbamate is a carbamate-protected amine derivative featuring a benzyl backbone substituted with an amino group at position 3 and a bromine atom at position 5. The tert-butyl carbamate group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive sites (amine and bromine) enable further functionalization via cross-coupling reactions or nucleophilic substitutions.
The molecular formula of this compound is C₁₂H₁₅BrN₂O₂, with a calculated molecular weight of 299.16 g/mol. Its bromine substituent enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura or Ullmann couplings, while the amino group allows for subsequent acylation or alkylation.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-5-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHTMJHUAWICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
This method begins with 3-nitrobenzylamine and proceeds via Boc protection, bromination, and nitro reduction:
Step 1: Boc Protection of 3-Nitrobenzylamine
Step 2: Electrophilic Bromination
Step 3: Nitro Reduction to Amine
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Reagents : H₂/Pd-C (5% w/w), ethanol.
-
Yield : 85–90%.
-
Alternative : Fe/HCl reduction (yield: 80%, but risks Boc deprotection).
Final Product : Tert-butyl (3-amino-5-bromobenzyl)carbamate.
Route 2: Bromination Followed by Nitro Reduction
Direct Bromination of 3-Nitrobenzylamine
Step 1: Boc Protection
Step 2: Nitro Reduction
Advantage : Avoids handling brominated intermediates during protection.
Route 3: Direct Functionalization of 3-Amino-5-Bromobenzylamine
Synthesis of 3-Amino-5-Bromobenzylamine
Boc Protection
Limitation : Low amination efficiency and scalability challenges.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 65–70% | 55–60% | 45–50% |
| Key Challenge | Bromine handling | Nitro reduction | Amination selectivity |
| Scalability | High | Moderate | Low |
| Purification Complexity | Moderate | High | High |
Optimal Route : Route 1 balances yield and practicality, leveraging Boc protection early to stabilize intermediates.
Critical Reaction Optimization
Bromination Efficiency
Nitro Reduction
Boc Deprotection Risks
Industrial-Scale Considerations
Continuous Flow Bromination
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-5-bromobenzyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl (3-amino-5-bromobenzyl)carbamate is primarily used as a building block in the synthesis of biologically active compounds. Its structure allows for the introduction of functional groups that can enhance pharmacological properties.
Inhibition of Enzymes
Research has demonstrated that derivatives of carbamates, including this compound, can act as inhibitors of acetylcholinesterase (AChE). A study evaluated various phenolic derivatives and their carbamates for AChE inhibition, revealing promising results where certain compounds exhibited IC50 values comparable to established inhibitors like rivastigmine .
Synthesis Methodologies
The synthesis of this compound typically involves several steps, including protection strategies for amines and subsequent coupling reactions.
Protection Strategies
The use of tert-butoxycarbonyl (Boc) protection is common in the synthesis of this compound. The Boc group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amines in multi-step syntheses .
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Carbamoylation | Ethylmethylcarbamic chloride | Formation of carbamate |
| 2 | Reduction | NaBH4 | Alcohol derivative |
| 3 | Bromination | PBr3 | Brominated product |
Biological Evaluations
The biological activity of this compound derivatives has been explored through various assays.
Binding Affinity Studies
Studies have assessed the binding affinity of these compounds to serotonin receptors, indicating potential applications in neuropharmacology. The ability to cross the blood-brain barrier (BBB) has been evaluated using parallel artificial membrane permeability assays, with results showing good permeability characteristics for certain derivatives .
Case Studies and Research Findings
Several studies have documented the utility of this compound in drug development.
Case Study: Inhibitors of AChE
In a comprehensive study on AChE inhibitors, derivatives including this compound were synthesized and tested for their inhibitory activities. The results indicated that these compounds could serve as lead structures for developing new therapeutic agents for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of Tert-butyl (3-amino-5-bromobenzyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Methyl, Methoxy, and Hydroxy Groups
- tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1): Replaces bromine with a methyl group, increasing lipophilicity and improving membrane permeability. Used in pharmaceutical and agrochemical research due to its stability and versatility in derivatization .
- (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate: Incorporates methoxy and ethyl groups, introducing steric hindrance and altering electronic properties. The methoxy group enhances solubility in polar solvents compared to the amino-bromo analog .
- tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate :
Heterocyclic vs. Benzene Backbones
- tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (CAS 1101173-94-7):
- tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate: Contains a benzoisoxazole scaffold, combining oxygen and nitrogen heteroatoms for enhanced electronic effects. The isoxazole ring increases resistance to enzymatic degradation compared to benzyl derivatives .
Molecular Weight and Physicochemical Properties
Research Findings
- Synthesis : Yields for tert-butyl carbamates range from 63% to 80% using Pd-catalyzed cross-coupling (e.g., Example 75 in ) or hydrazine-mediated deprotection ().
- Applications: The target compound is implicated in chromenone derivatives () for anticancer agents. Methyl-substituted analogs () are preferred in agrochemicals for enhanced soil adsorption.
Biological Activity
Tert-butyl (3-amino-5-bromobenzyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that evaluate its biological effects, including antimicrobial, antioxidant, and enzyme inhibition activities.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
- Molecular Formula : C12H16BrN2O2
- Molecular Weight : 300.19 g/mol
The presence of the bromine atom and the carbamate functional group is believed to contribute significantly to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various carbamate derivatives, including this compound. For instance, a qualitative assessment of antimicrobial activity showed that compounds with similar structures exhibited significant inhibition against various bacterial strains:
- Staphylococcus aureus : Growth inhibition zones of up to 10 mm were noted.
- Enterococcus faecium : The compound demonstrated a growth inhibition zone diameter of 17 mm, indicating strong activity against this species .
These findings suggest that the incorporation of the bromine atom may enhance the antimicrobial efficacy of the carbamate derivatives.
Antioxidant Activity
Antioxidant assays using the ABTS method indicated varying levels of antioxidant activity among different compounds. Although specific data for this compound were not detailed, related compounds showed antioxidant activities ranging from 0.40% to 7.66% . This suggests potential for further exploration in antioxidant applications.
Case Studies and Research Findings
- In Vitro Studies : A study on carbamates indicated that those with longer aliphatic chains or specific aromatic substitutions displayed significant biological activity against Vibrio fischeri, a model organism for assessing quorum sensing inhibition . This suggests that structural modifications in this compound could enhance its biological activity.
- Docking Studies : Molecular docking studies have shown that modifications in the structure can lead to different binding affinities with target proteins. For example, additional hydrogen bonding interactions were noted in compounds with nitro groups, which could be relevant for designing more potent derivatives .
- Toxicity Assessments : Toxicity evaluations indicated that while some carbamates exhibited low toxicity profiles, others showed significant cytotoxic effects at higher concentrations. Understanding these profiles is crucial for developing therapeutics with acceptable safety margins .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (3-amino-5-bromobenzyl)carbamate, and what methodological considerations are critical for optimizing yield?
- Answer : A widely used method involves the condensation of tert-butyl carbamate precursors with halogenated aromatic intermediates. For example, coupling 3-amino-5-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine in anhydrous THF or DCM) is a standard approach . Optimization requires careful control of stoichiometry (1.2–1.5 equiv Boc₂O), reaction temperature (0–25°C), and inert atmosphere to prevent Boc-group hydrolysis. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) typically achieves >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
Q. How should researchers handle stability and storage challenges for this compound?
- Answer : The compound is sensitive to moisture and acidic/basic conditions due to the labile Boc group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests show <5% degradation over 6 months under these conditions. Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, and how do intermolecular interactions influence packing?
- Answer : Single-crystal X-ray diffraction using SHELXL ( ) is ideal. Crystallize from ethyl acetate/hexane at 4°C. The bromine atom’s heavy-atom effect aids phasing. Key interactions include:
- N–H···O hydrogen bonds between carbamate NH and carbonyl groups (2.8–3.0 Å).
- C–H···π interactions between benzyl CH and adjacent aromatic rings, stabilizing the lattice .
- Advanced Tip: Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% H-bonding, 35% van der Waals).
Q. How can diastereoselective synthesis or functionalization of this compound be achieved for medicinal chemistry applications?
- Answer : Introduce chirality via catalytic asymmetric alkylation or enzymatic resolution. For example, lipase-mediated hydrolysis of racemic precursors can yield enantiopure intermediates. Biocatalytic methods using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol achieve >90% ee .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected bromine displacement)?
- Answer : Discrepancies often arise from solvent polarity or nucleophile strength. For example:
- In DMF, Br may undergo SNAr with strong nucleophiles (e.g., amines at 80°C).
- In THF, Br remains inert under similar conditions. Validate via control experiments with ¹H NMR monitoring .
Q. How does this compound serve as a building block in multi-step syntheses of bioactive molecules?
- Answer : The bromine atom enables cross-coupling (e.g., Suzuki with arylboronic acids) to introduce pharmacophores. The Boc group is cleaved with TFA/DCM (1:1) to expose the amine for subsequent amidation or urea formation. Example workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
